molecular formula C22H28ClN5O5 B6286243 H-L-Arg(Z)2-NH2 HCl CAS No. 2380963-17-5

H-L-Arg(Z)2-NH2 HCl

Cat. No.: B6286243
CAS No.: 2380963-17-5
M. Wt: 477.9 g/mol
InChI Key: HEPOYRJDIFJAKV-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Arg(Z)2-NH2 HCl, also known as L-arginine amide dihydrochloride, is a derivative of the amino acid L-arginine. This compound is characterized by the presence of two benzyl (Z) protecting groups on the arginine side chain and an amide group at the C-terminus. It is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Arg(Z)2-NH2 HCl typically involves the protection of the amino and guanidino groups of L-arginine, followed by the introduction of the amide group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of L-arginine is protected using a benzyl (Z) group.

    Protection of the Guanidino Group: The guanidino group is also protected using a benzyl (Z) group.

    Formation of the Amide: The protected L-arginine is then reacted with an amine to form the amide derivative.

    Hydrochloride Formation: The final product is obtained as a hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-L-Arg(Z)2-NH2 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: Used for deprotection of benzyl groups.

    Catalytic Hydrogenation: Another method for deprotection.

    Amine Reagents: Used in amidation reactions.

Major Products Formed

Scientific Research Applications

H-L-Arg(Z)2-NH2 HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Arg(Z)2-NH2 HCl is unique due to its dual benzyl protection and amide modification, which make it particularly useful in peptide synthesis. These modifications provide stability and facilitate the formation of peptide bonds, making it a valuable reagent in chemical and biological research.

Properties

IUPAC Name

benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5.ClH/c23-18(19(24)28)12-7-13-25-20(26-21(29)31-14-16-8-3-1-4-9-16)27-22(30)32-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,23H2,(H2,24,28)(H2,25,26,27,29,30);1H/t18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPOYRJDIFJAKV-FERBBOLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)N)N)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)N)N)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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